![molecular formula C22H19NO6S3 B2665822 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide CAS No. 877817-12-4](/img/structure/B2665822.png)
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide
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Description
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating multiple sclerosis (MS) and other autoimmune diseases. Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator that acts as an immunosuppressant by preventing the egress of lymphocytes from lymphoid tissues.
Scientific Research Applications
Synthetic Applications and Functional Group Transformations One area of application is in synthetic chemistry, where sulfonamides and sulfonimidates, similar to the compound , are utilized as alkylating agents. For example, sulfonimidate alkylating agents have been demonstrated to ethylate various acids, alcohols, and phenols to esters and ethers, highlighting their utility in complex organic synthesis processes (Maricich et al., 2013).
Therapeutic Applications and Drug Design Another significant area of application is in the development of therapeutic agents. Compounds incorporating elements of the core structure of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide have shown promise as potential therapeutic agents. For instance, derivatives have been synthesized and studied in silico for their enzyme inhibitory activity, highlighting their potential as therapeutic agents for various diseases (Hussain et al., 2017).
Antitumor and Antimicrobial Applications In the field of medicinal chemistry, sulfonamides have been identified as key structures in the development of antitumor agents. Array-based studies have helped in understanding the gene expression changes induced by antitumor sulfonamides, aiding in the design of new cancer therapeutics (Owa et al., 2002). Furthermore, sulfonamide derivatives have been evaluated for their antimicrobial properties, showcasing their broad-spectrum efficacy against various bacterial strains, which could lead to new antimicrobial drugs (Hassan et al., 2018).
Material Science and Polymer Functionalization In material science, the incorporation of sulfonamide structures into polymers has been explored to enhance their properties. For example, polymeric materials have been functionalized using N-tosyl-ethylene imine-alt-ethylene sulfide to achieve specific thermal and solubility characteristics, demonstrating the versatility of sulfonamides in polymer science (Hori et al., 2011).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S3/c24-31(25,22-9-5-15-30-22)21(20-8-4-14-28-20)16-23-32(26,27)19-12-10-18(11-13-19)29-17-6-2-1-3-7-17/h1-15,21,23H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZSLWQIRAALEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide |
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